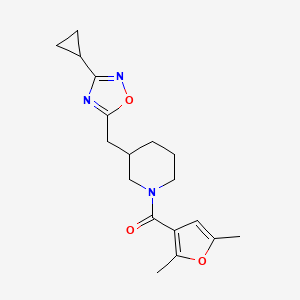

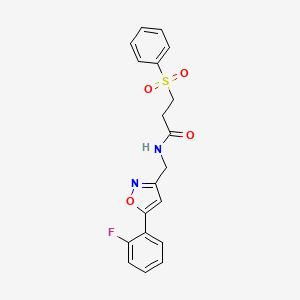

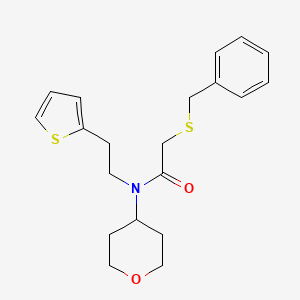

![molecular formula C16H19N5O3S B2764264 N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 545383-46-8](/img/structure/B2764264.png)

N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a complex organic compound. It is related to a class of compounds used in the treatment of leukemia, specifically inhibiting the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been observed that this flexible molecule realizes in crystals two main conformations .Applications De Recherche Scientifique

Dual Cytokine Regulation for Septic Shock and Chronic Diseases

A study has demonstrated the potential of a derivative, specifically designed as a dual cytokine regulator, in managing septic shock, rheumatoid arthritis, and Crohn's disease. This compound, identified in the research, has shown the ability to simultaneously suppress tumor necrosis factor-alpha production while stimulating interleukin-10 production. Such dual action suggests a promising therapeutic strategy for conditions characterized by inflammatory cytokine dysregulation (Fukuda et al., 2000).

Design of Herbicide Inhibitors

In the agricultural sector, the study of pyrimidinyl derivatives has led to the development of novel herbicides targeting acetohydroxyacid synthase (AHAS). By integrating molecular docking and 3D-QSAR models, researchers have identified effective bioactive conformations of pyrimidinylthiobenzoates, which are crucial for inhibiting AHAS. This research underscores the potential of these compounds in creating more efficient and targeted herbicides (Yan-Zhen He et al., 2007).

Pain Management through TRPV1 Antagonism

The development of novel vanilloid receptor-1 (TRPV1) antagonists from piperazinylpyrimidine analogs represents a significant advancement in pain management research. These compounds, including a clinically evaluated candidate, have shown efficacy in reducing thermal hyperalgesia and protecting against capsaicin-induced physiological responses in vivo. This line of research offers a new avenue for chronic pain treatment (Hui-Ling Wang et al., 2007).

Antimicrobial and Antimalarial Applications

A comprehensive study involving the synthesis and evaluation of N-(phenylsulfonyl)acetamide derivatives has highlighted their potential in antimicrobial and antimalarial therapies. These compounds have demonstrated significant in vitro activity against malaria and exhibited promising ADMET properties, suggesting their utility in the development of new antimalarial drugs (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Antioxidant Properties for Age-Related Diseases

Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogs has uncovered their multifunctional antioxidant properties, beneficial for treating age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds have shown potential in protecting cells against oxidative stress, making them promising candidates for preventive therapies (Hongxiao Jin et al., 2010).

Propriétés

IUPAC Name |

N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-13(22)19-14-3-5-15(6-4-14)25(23,24)21-11-9-20(10-12-21)16-17-7-2-8-18-16/h2-8H,9-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPAFMUZSUCRMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

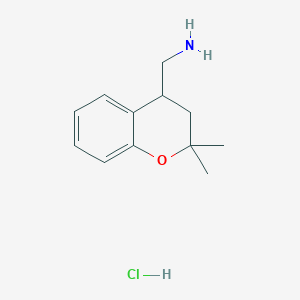

![4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2764183.png)

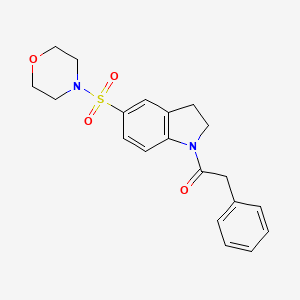

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-benzyloxalamide](/img/structure/B2764185.png)

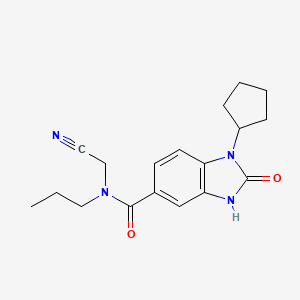

![2,5-Diazabicyclo[4.2.0]octan-3-one](/img/structure/B2764198.png)

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764201.png)